Structural Differentiation: X-ray Crystal Structure Confirms Serpentinine's Unique Dimeric Bisindole Architecture
Serpentinine's structure, elucidated via X-ray crystallography of its dihydrobromide dihydrate, confirms it is a homogeneous bisindole dimer with the molecular formula C42H44N4O5 [1][2]. This distinguishes it from monomeric Rauwolfia alkaloids like reserpine (C33H40N2O9) and ajmalicine (C21H24N2O3).
| Evidence Dimension | Molecular Formula & Dimeric Structure |
|---|---|
| Target Compound Data | C42H44N4O5 (MW ~685.8 g/mol); confirmed dimeric bisindole architecture with tetrahydro-β-carboline and quaternary β-carboline chromophores |
| Comparator Or Baseline | Reserpine: C33H40N2O9 (MW 608.7 g/mol), monomeric; Ajmalicine: C21H24N2O3 (MW 352.4 g/mol), monomeric |
| Quantified Difference | N/A for direct quantitative comparison; this is a qualitative structural distinction. Serpentinine is dimeric (contains two indole moieties) while comparators are monomeric. |
| Conditions | X-ray crystallography (dihydrobromide dihydrate derivative); structure confirmed by RSC publication in 1972 |
Why This Matters
The unique dimeric structure dictates distinct physicochemical and pharmacological properties, making serpentinine an essential reference standard for chemotaxonomic and analytical studies.
- [1] Irie H, Ishizuka K, Kawashima S, Masaki N, Osaki K, Shingu T, Uyeo S, Kaneko H, Naruto S. X-Ray crystallographic determination of the structure of the alkaloid serpentinine. J Chem Soc Chem Commun. 1972;(15):871. View Source
- [2] Kaneko H, et al. Studies on the Structure of Serpentinine. I. Double Molecular Structure of Serpentinine. Yakugaku Zasshi. 1960;80(10):1357-1361. View Source
